molecular formula C19H16N2O3S B2448376 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide CAS No. 922059-51-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

Cat. No. B2448376
CAS RN: 922059-51-6
M. Wt: 352.41
InChI Key: HLCSJQUMNZZYMZ-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, also known as OTQNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Protein Kinase Inhibition and Mechanistic Insights

Isoquinolinesulfonamides, including derivatives closely related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds, through their inhibitory action, have provided profound insights into the physiological functions of various protein kinases and have contributed significantly to the development of new therapeutic agents. Hidaka et al. (1984) and Hidaka et al. (2005) discussed the significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases by isoquinolinesulfonamides, highlighting their potential as selective inhibitors for specific protein kinases and suggesting their utility in dissecting protein kinase functions and in drug development processes (Hidaka et al., 1984); (Hidaka et al., 2005).

Synthesis and Characterization of Sulfonamide Complexes

Research on the synthesis and characterization of sulfonamides containing 8-aminoquinoline and their metal complexes, as reported by Macías et al. (2002), provides insights into the structural and functional versatility of sulfonamide derivatives. These studies revealed the potential of such complexes in coordination chemistry and their possible applications in catalysis, material science, and pharmaceuticals (Macías et al., 2002).

Anticancer and Antioxidant Activities

Jayashree et al. (2016) explored newer tetrahydropyridine chalcones, closely related structures, for their antioxidant and anticancer activities across various human cancer cell lines. These compounds showed significant anticancer activity and also demonstrated potential in inhibiting cancer cell migrations in scratch wound assays. This study suggests the therapeutic potential of sulfonamide derivatives in cancer treatment, particularly those bearing naphthalene substitutions, which exhibited potent anticancer activity and antioxidant properties (Jayashree et al., 2016).

Fluorescent Sensors and Metal Complexes

Qiu et al. (2007) reported on the structure and fluorescent properties of zinc complexes of dansyl aminoquinoline, indicating the role of sulfonamide derivatives in developing sensitive and selective fluorescent chemosensors for metal ions. Such research underlines the importance of sulfonamide derivatives in analytical chemistry, particularly in detecting and quantifying metal ions in various environmental and biological contexts (Qiu et al., 2007).

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19-11-8-14-12-15(9-10-17(14)20-19)21-25(23,24)18-7-3-5-13-4-1-2-6-16(13)18/h1-7,9-10,12,21H,8,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCSJQUMNZZYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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